![molecular formula C23H24N6O2 B2476894 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1105219-59-7](/img/structure/B2476894.png)
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.485. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Prostate Cancer Treatment
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one has been explored in the treatment of advanced prostate cancer. The introduction of a solubilizing end group and partial reduction of the triazolopyridazine moiety in related compounds led to the development of AZD3514, a clinical candidate evaluated in Phase I clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).
Anti-Diabetic Drug Development
Compounds similar to 1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one have been synthesized and evaluated for their potential as anti-diabetic drugs. They demonstrate Dipeptidyl peptidase-4 (DPP-4) inhibition, which is significant in developing medications for diabetes. These compounds have also shown promising antioxidant and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Development of Adenosine A2a Receptor Antagonists
The compound and its derivatives have been investigated for their role as adenosine A2a receptor antagonists. This is particularly significant in the context of neurological conditions such as Parkinson’s disease, where such antagonists can have therapeutic benefits (Peng et al., 2005).
Exploration in Heterocyclic Compound Synthesis
There's ongoing research in synthesizing various heterocyclic compounds, including those with a triazolo-pyridazine moiety. These compounds have diverse potential applications in pharmaceuticals and chemical industries (Abdelhamid, Shokry, & Tawfiek, 2012).
HIV Inhibitor Research
Some derivatives have been evaluated for their antiviral activity, particularly against HIV. Through molecular docking and enzyme inhibition assays, these compounds have demonstrated potential as HIV inhibitors, contributing to the development of new antiviral therapies (Khan et al., 2014).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Research has shown that derivatives of this compound exhibit antihistaminic activity and can inhibit eosinophil chemotaxis, making them potential candidates for treating allergic conditions and atopic dermatitis (Gyoten et al., 2003).
Safety And Hazards
The safety and hazards associated with a specific triazole compound would depend on its exact structure and substituents. Unfortunately, I couldn’t find specific information on the safety and hazards of “1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one”.
Future Directions
Triazoles are a promising class of compounds with a wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the triazole scaffold1.
Please note that this information is quite general and may not apply directly to “1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one”. For more specific information, further research would be needed.
properties
IUPAC Name |
1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c30-22(10-4-8-18-6-2-1-3-7-18)28-15-13-27(14-16-28)21-12-11-20-24-25-23(29(20)26-21)19-9-5-17-31-19/h1-3,5-7,9,11-12,17H,4,8,10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXXIRHJTZRAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2476814.png)
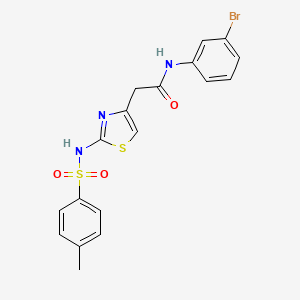
![3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476817.png)
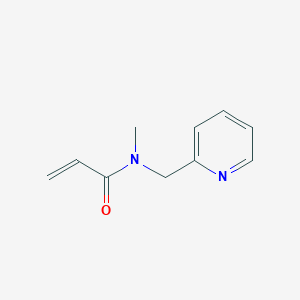
![4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2476819.png)
![3-chloro-N-{6-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-pyridinyl}-2,2-dimethylpropanamide](/img/structure/B2476823.png)
![N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2476824.png)
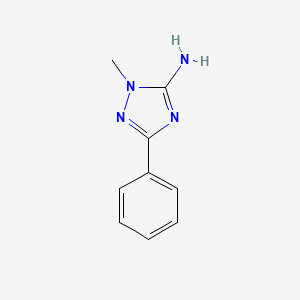
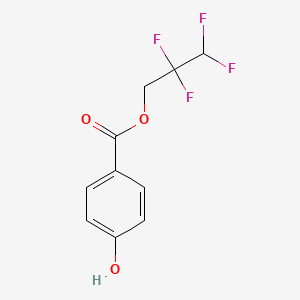
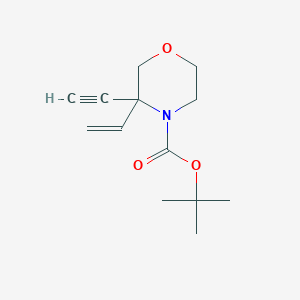
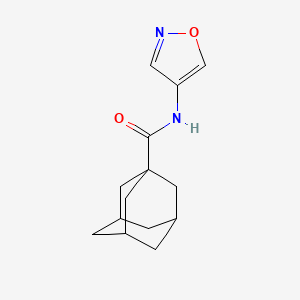
![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2476833.png)